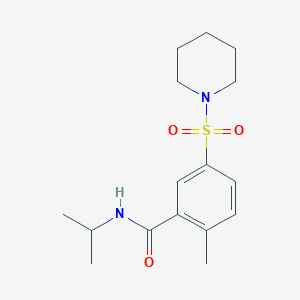![molecular formula C18H18N2O2 B5319526 5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5319526.png)
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole, also known as DMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPO is a derivative of oxadiazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This compound has also been shown to disrupt the mitochondrial membrane potential and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and antifungal activities. This compound has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the research on 5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole, including the development of new derivatives with improved properties, the investigation of its potential applications in the field of medicine, and the exploration of its use in the development of new materials and sensors. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using different methods, including the condensation of 3,4-dimethylphenol with ethyl chloroacetate followed by the reaction with hydrazine hydrate and phenyl isocyanate. Another method involves the reaction of 3,4-dimethylphenol with ethyl chloroacetate followed by the reaction with hydrazine hydrate and diphenyl carbonate. The synthesized this compound can be purified using different techniques, including recrystallization, column chromatography, and thin-layer chromatography.
Aplicaciones Científicas De Investigación
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including the development of new drugs, materials, and sensors. This compound derivatives have been synthesized and tested for their antitumor, antimicrobial, and antifungal activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. In addition, this compound has been used as a building block for the synthesis of new materials, such as polymers, dendrimers, and nanoparticles.
Propiedades
IUPAC Name |
5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-10-16(11-13(12)2)21-14(3)18-19-17(20-22-18)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKUFAJYMKETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319488.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)
![N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5319519.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)